![molecular formula C19H27NO6 B605294 Ald-Ph-PEG2-t-butyl ester CAS No. 1807521-09-0](/img/structure/B605294.png)
Ald-Ph-PEG2-t-butyl ester
Overview
Description
Ald-Ph-PEG2-t-butyl ester is a type of polyethylene glycol (PEG) derivative . It contains an aldehyde group and a t-butyl ester group . The aldehyde group readily reacts with hydrazide and aminooxy groups . The t-butyl ester can be de-protected under acidic conditions to form free acid . The hydrophilic PEG linker can increase the water solubility of the compound .
Molecular Structure Analysis
The molecular formula of Ald-Ph-PEG2-t-butyl ester is C19H27NO6 . Its molecular weight is 365.42 g/mol .Chemical Reactions Analysis
The aldehyde group in Ald-Ph-PEG2-t-butyl ester readily reacts with hydrazide and aminooxy groups . The t-butyl ester can be de-protected under acidic conditions to form free acid .Physical And Chemical Properties Analysis
The molecular weight of Ald-Ph-PEG2-t-butyl ester is 365.42 g/mol . Its molecular formula is C19H27NO6 .Scientific Research Applications
Bioconjugation
Ald-Ph-PEG2-t-butyl ester is primarily used as a linker for bioconjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.
Proteomics Research
Ald-Ph-PEG2-t-butyl ester is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Research and Development
This compound is used for research purposes . It can be used in the development of new biochemicals and in the study of biological systems.
Mechanism of Action
Target of Action
Ald-Ph-PEG2-t-butyl ester is primarily used as a linker in bio-conjugation . It is a type of polyethylene glycol (PEG) derivative that contains a tert-butyl ester functional group . The primary targets of this compound are molecules containing aminooxy groups .
Mode of Action
The Ald-Ph-PEG2-t-butyl ester interacts with its targets through its aldehyde functional group. This group is reactive towards aminooxy containing molecules . The t-butyl ester can be removed under acidic conditions , revealing a carboxylic acid that can react with alcohols or amines .
Biochemical Pathways
As a peg linker, it is likely involved in the modification of biomolecules, enhancing their solubility and stability .
Pharmacokinetics
Peg linkers like ald-ph-peg2-t-butyl ester are generally known to improve the solubility of hydrophobic drugs , which could potentially enhance their bioavailability.
Result of Action
The result of Ald-Ph-PEG2-t-butyl ester’s action is the successful conjugation of biomolecules, enhancing their solubility and stability . This can be particularly useful in drug delivery, where these properties are crucial for the effective delivery and absorption of therapeutic agents .
Action Environment
The action of Ald-Ph-PEG2-t-butyl ester can be influenced by environmental factors such as pH. For instance, the t-butyl ester can be removed under acidic conditions . This suggests that the efficacy and stability of Ald-Ph-PEG2-t-butyl ester could vary depending on the pH of its environment.
Safety and Hazards
The safety data sheet suggests that in case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . If ingested, seek medical attention .
properties
IUPAC Name |
tert-butyl 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-19(2,3)26-17(22)8-10-24-12-13-25-11-9-20-18(23)16-6-4-15(14-21)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMPBIQFYCJYBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124483 | |
Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401124483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1807521-09-0 | |
Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807521-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401124483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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